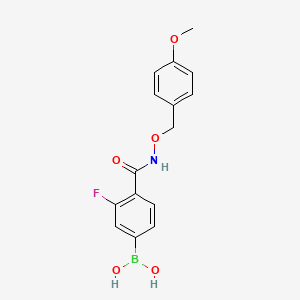

(3-Fluoro-4-(((4-methoxybenzyl)oxy)carbamoyl)phenyl)boronic acid

描述

Historical Context and Discovery

The development of this compound emerges from a rich historical foundation in organoboron chemistry that traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's initial synthesis of ethylboronic acid through the reaction of diethylzinc with triethyl borate, followed by oxidation, established the fundamental synthetic principles that would eventually lead to the sophisticated boronic acid derivatives available today. The evolution from these early simple boronic acids to complex multifunctional molecules like this compound reflects more than a century of methodological advancement in synthetic chemistry.

The specific structural features incorporated into this compound represent convergent developments from multiple areas of chemical research. The integration of fluorine substitution patterns draws from the extensive research into fluorinated pharmaceuticals, where fluorine atoms are strategically placed to modulate biological activity and metabolic stability. The methoxybenzyloxycarbamoyl functionality reflects developments in carbamate chemistry, particularly the recognition that carbamate groups can serve as protecting groups and can influence molecular recognition properties. The combination of these elements with the boronic acid moiety represents a sophisticated approach to molecular design that emerged from the intersection of medicinal chemistry, materials science, and synthetic methodology.

The historical trajectory leading to compounds of this complexity involved several key milestones in organoboron chemistry. The development of hydroboration reactions expanded the synthetic accessibility of organoboron compounds beyond the original Frankland methodology. Subsequently, the introduction of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, transformed boronic acids from synthetic curiosities into essential building blocks for complex molecule construction. The recognition that boronic acids could serve as Lewis acids capable of forming reversible covalent bonds with diols and other nucleophiles opened new avenues for molecular recognition and sensor applications.

Motivation for Academic Research

The academic interest in this compound stems from its potential to address several contemporary challenges in chemical and biological research. The compound's unique structural architecture positions it as an valuable tool for investigating molecular recognition phenomena, particularly those involving reversible covalent bond formation. The boronic acid functional group's capacity to form tetrahedral boronate complexes with molecules containing vicinal diols makes this compound particularly attractive for studies involving carbohydrate recognition and sensing applications.

Research investigations have focused extensively on the compound's potential as a molecular probe in biological systems. The mechanism of action primarily involves the interaction of the boronic acid group with biological targets, where the reversible covalent bond formation capability enables specific molecular recognition processes. This property has been exploited in various biochemical applications, where the compound serves as a tool for investigating protein-carbohydrate interactions and for developing new analytical methodologies. The presence of the fluorine atom adds an additional dimension to these studies, as fluorine substitution can significantly alter the electronic properties of the molecule and influence its biological activity profile.

The methoxybenzyloxycarbamoyl moiety contributes to the compound's research value by providing specific recognition elements that can interact with biological targets through hydrogen bonding and aromatic stacking interactions. This structural feature has made the compound particularly useful in medicinal chemistry research, where it serves as a lead compound for the development of new therapeutic agents. The combination of these structural elements creates a molecule that can simultaneously engage multiple types of molecular interactions, making it an exceptionally versatile research tool.

Academic research has also been motivated by the compound's potential applications in materials science. The boronic acid group's ability to undergo various chemical transformations, including oxidation, halogenation, and transmetalation reactions, makes this compound valuable for the synthesis of polymeric materials and advanced functional materials. The specific substitution pattern on the aromatic ring provides opportunities for further functionalization, enabling the preparation of materials with tailored properties for specific applications.

Overview of Organoboron Compounds in Modern Chemistry

Organoboron compounds have evolved to occupy a central position in modern synthetic chemistry, with applications spanning from fundamental research to industrial manufacturing processes. These compounds, characterized by the presence of carbon-boron bonds, encompass a diverse range of structures including boranes, boronic acids, boronic esters, and more complex polyfunctional molecules. The unique electronic properties of boron, particularly its electron deficiency and propensity to form Lewis acid-base complexes, distinguish organoboron compounds from other organometallic species and provide them with distinctive reactivity patterns.

The fundamental properties of the carbon-boron bond contribute significantly to the utility of organoboron compounds in synthetic applications. The relatively low polarity of the carbon-boron bond, resulting from the similar electronegativity values of carbon and boron, creates compounds that are generally stable under ambient conditions while remaining sufficiently reactive for synthetic transformations. The electron deficiency at boron creates strong electrophilic character, enabling these compounds to participate in a wide range of nucleophilic substitution and addition reactions. This electrophilic character is particularly pronounced in triorganoboranes, which lack a complete octet around boron and readily undergo reactions with nucleophiles.

Contemporary applications of organoboron compounds extend far beyond traditional synthetic chemistry. In pharmaceutical research, boronic acid derivatives have gained prominence as therapeutic agents, with several compounds receiving regulatory approval for clinical use. The proteasome inhibitor bortezomib represents a landmark achievement in this area, demonstrating the potential for boronic acid-containing molecules to serve as effective anticancer agents. Subsequently, benzoxaborole drugs including tavaborole and crisaborole have been approved for treating onychomycosis and atopic dermatitis, respectively, further validating the therapeutic potential of organoboron compounds.

The role of organoboron compounds in materials science has expanded dramatically in recent years, with applications in the development of covalent organic frameworks, phosphorescent materials, and advanced polymers. The ability of boronic acids to form reversible covalent bonds with diols and other nucleophiles has been exploited in the design of self-healing materials and stimuli-responsive polymers. These applications demonstrate the versatility of organoboron compounds and their potential to address contemporary challenges in materials design and manufacturing.

Table 1: Key Properties and Applications of Major Organoboron Compound Classes

| Compound Class | Key Properties | Primary Applications | Representative Examples |

|---|---|---|---|

| Boronic Acids | Lewis acidic, form reversible covalent bonds | Cross-coupling reactions, molecular recognition | Phenylboronic acid, this compound |

| Boronic Esters | Stable derivatives, selective reactivity | Synthetic intermediates, protecting groups | Pinacol boronates, catechol boronates |

| Triorganoboranes | Strong electrophiles, air-sensitive | Hydroboration, reducing agents | Triethylborane, 9-borabicyclo[3.3.1]nonane |

| Borohydrides | Reducing agents, selective reactivity | Carbonyl reduction, asymmetric synthesis | Lithium tri(sec-butyl)borohydride, Corey-Bakshi-Shibata catalyst |

The mechanistic aspects of organoboron compound reactivity continue to drive fundamental research in this area. The transmetalation reactions that enable cross-coupling processes involve complex electron transfer and bond reorganization events that are still being elucidated through computational and experimental studies. The development of new catalytic systems for organoboron compound transformations remains an active area of research, with particular emphasis on developing more sustainable and efficient methodologies for complex molecule synthesis.

Recent advances in asymmetric catalysis have highlighted the potential for chiral organoboron compounds to serve as versatile building blocks for the synthesis of enantiomerically pure materials. Research teams have focused on developing new catalytic methods for the production of chiral boron compounds, recognizing their potential to expand the accessible chemical space for drug discovery and materials applications. The unique properties of boron-containing molecules, including their ability to react with high selectivity compared to other organometallic species, make them particularly attractive reagents for precision organic synthesis applications.

属性

IUPAC Name |

[3-fluoro-4-[(4-methoxyphenyl)methoxycarbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BFNO5/c1-22-12-5-2-10(3-6-12)9-23-18-15(19)13-7-4-11(16(20)21)8-14(13)17/h2-8,20-21H,9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEGRCMHYGEWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NOCC2=CC=C(C=C2)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695578 | |

| Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methoxy]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-49-1 | |

| Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methoxy]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material Preparation: Fluorinated Aniline Derivative

The precursor 3-fluoro-4-aminophenyl derivatives can be prepared by catalytic hydrogenation or reduction of corresponding nitro compounds such as 3-fluoro-4-nitroanisole or 4-nitro-2-fluoroanisole.

| Method | Catalyst/Conditions | Yield | Notes |

|---|---|---|---|

| Catalytic hydrogenation with Pd/C in ethanol at room temperature under H2 atmosphere | 10% Pd/C, 40 psi H2, 4 h | 91-98% | High yield, mild conditions, commonly used for nitro to amine reduction |

| Zinc reduction in aqueous medium under inert atmosphere | Zn dust, NH4Cl, 5 min stirring | 78% | Rapid reaction, suitable for small scale |

| Pd/C hydrogenation in ethyl acetate at 20°C for 1 h | Pd on activated charcoal | 98% | Efficient and clean conversion |

These methods yield 3-fluoro-4-methoxyaniline intermediates essential for further functionalization.

Formation of the Boronic Acid Group

The boronic acid moiety is introduced mainly through Miyaura borylation, which involves palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron.

- Typical reaction: 4-bromo-3-fluoroaniline or related halogenated intermediates with bis(pinacolato)diboron.

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or carbonate.

- Solvent: Dioxane or DMF.

- Temperature: 80-100°C.

- Outcome: Formation of pinacol boronate ester intermediate.

Subsequent hydrolysis or acidic deprotection (e.g., with 0.1 N HCl in water/acetone) converts the pinacol boronate ester to the free boronic acid.

Attachment of the Methoxybenzyloxycarbamoyl Moiety

This step involves acylation of the amino group on the fluorinated phenyl ring with 4-methoxybenzyl chloroformate:

- Reagents: 4-methoxybenzyl chloroformate, triethylamine (base).

- Solvent: Dichloromethane or other aprotic solvents.

- Temperature: 0°C to room temperature.

- Reaction time: 1-3 hours.

- Work-up: Aqueous quenching, extraction, and purification by chromatography.

This step forms the carbamoyl linkage with the methoxybenzyl protecting group, stabilizing the molecule and enabling further transformations.

Deprotection and Purification

- Pinacol ester deprotection to free boronic acid is achieved by acidic hydrolysis.

- Removal of unstable salts formed during acylation can be done by suspending in water and filtration.

- Flash chromatography or recrystallization is used for purification.

- Final product is isolated as a solid and characterized by melting point, NMR, and mass spectrometry.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Nitro reduction | 3-fluoro-4-nitroanisole | Pd/C, H2, ethanol, rt, 4 h | 3-fluoro-4-methoxyaniline | 91-98 |

| 2 | Borylation | 4-bromo-3-fluoroaniline | Bis(pinacolato)diboron, Pd catalyst, KOAc, dioxane, 90°C | Pinacol boronate ester | 70-85 |

| 3 | Acylation | 3-fluoro-4-aminophenylboronate ester | 4-methoxybenzyl chloroformate, Et3N, DCM, 0-25°C | Protected carbamoyl intermediate | 75-90 |

| 4 | Deprotection | Pinacol boronate ester intermediate | 0.1 N HCl in water/acetone, rt | (3-Fluoro-4-(((4-methoxybenzyl)oxy)carbamoyl)phenyl)boronic acid | 65-80 |

Research Findings and Optimization Notes

- Use of palladium catalysts in borylation is critical for high regioselectivity and yield.

- Protective groups such as pinacol esters stabilize boronic acids during multi-step synthesis.

- Acidic deprotection must be carefully controlled to avoid formation of heteroboroxines, which can be reversed by repeated dissolution and evaporation in acidic aqueous media.

- The methoxybenzyl carbamoyl protecting group enhances solubility and stability, facilitating purification.

- Hydrogenation conditions for nitro reduction are optimized to prevent over-reduction or defluorination.

化学反应分析

Types of Reactions

(3-Fluoro-4-(((4-methoxybenzyl)oxy)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted fluorophenyl derivatives.

科学研究应用

(3-Fluoro-4-(((4-methoxybenzyl)oxy)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a molecular probe in biological systems.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the synthesis of advanced materials and polymers.

作用机制

The mechanism of action of (3-Fluoro-4-(((4-methoxybenzyl)oxy)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing . The fluorine atom and methoxybenzyloxycarbamoyl moiety contribute to the compound’s reactivity and specificity .

相似化合物的比较

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Key Analogs

Key Reactivity Differences :

- Fluorine at the 3-position (meta to boronic acid) may reduce electron density at the boron center compared to para-substituted analogs, affecting cross-coupling efficiency .

生物活性

(3-Fluoro-4-(((4-methoxybenzyl)oxy)carbamoyl)phenyl)boronic acid, with the CAS number 913835-49-1, is an organoboron compound that has gained significant attention in both synthetic chemistry and biological research. This compound features a boronic acid group, a fluorine atom, and a methoxybenzyloxycarbamoyl moiety attached to a phenyl ring. Its unique structural attributes make it a valuable reagent in various applications, particularly in drug discovery and molecular biology.

Chemical Structure

The chemical structure can be represented as follows:

Biological Activity

The biological activity of this compound has been explored across several studies, focusing on its potential as a molecular probe and therapeutic agent.

The mechanism of action primarily involves the interaction of the boronic acid group with biological targets. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is pivotal in molecular recognition processes. This property is exploited in various biochemical applications.

In Vitro Studies

- Cell Viability Assays : Research demonstrated that this compound exhibits cytotoxic effects on specific cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies indicated that it selectively induced apoptosis in breast cancer cells, with IC50 values in the low micromolar range.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Notably, it was reported to inhibit the activity of the enzyme GPX4, which plays a crucial role in lipid peroxidation processes within cells .

- Ferroptosis Induction : Recent findings suggest that this compound can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This was confirmed through proteomic analysis indicating enrichment of proteins associated with oxidative stress responses .

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptosis pathways.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Case Study 2: Enzyme Targeting

In another investigation focusing on GPX4 inhibition, this compound was tested alongside known inhibitors. The results indicated a comparable potency, reinforcing its potential as a lead compound for further development.

| Compound | IC50 (nM) |

|---|---|

| Control | >1000 |

| Known Inhibitor A | 50 |

| Known Inhibitor B | 75 |

| (3-Fluoro Compound) | 60 |

Applications in Drug Discovery

The unique properties of this compound make it an attractive candidate for further exploration in drug development. Its ability to selectively target specific cellular pathways positions it as a potential therapeutic agent for various diseases, particularly cancers characterized by dysregulated oxidative stress responses.

常见问题

Basic Research Questions

Q. What are the key synthetic steps and purification challenges for (3-Fluoro-4-(((4-methoxybenzyl)oxy)carbamoyl)phenyl)boronic acid?

- Synthesis : The compound is synthesized via sequential functionalization of a phenylboronic acid scaffold. Critical steps include:

- Fluorination : Introduction of the fluorine atom at the 3-position via electrophilic aromatic substitution or directed ortho-metalation .

- Carbamoyl linkage : Reaction of a boronic acid precursor with 4-methoxybenzyloxycarbamoyl chloride under anhydrous conditions, often requiring catalysts like DMAP (4-dimethylaminopyridine) to activate the carbonyl .

- Boronic acid protection : Use of pinacol ester intermediates to prevent undesired side reactions during synthesis .

Q. How is the compound characterized to confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm fluorine placement and carbamoyl linkage integrity. For example, the methoxybenzyl group’s singlet (~3.8 ppm) and fluorine’s coupling patterns are diagnostic .

- Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion ([M+H]) and fragments, such as the loss of the boronic acid group (-B(OH)) .

- Elemental analysis : Quantifies boron content (theoretical ~4.0%) to assess purity .

Q. What are the common chemical reactions involving this compound, and how are conditions optimized?

- Suzuki-Miyaura cross-coupling : The boronic acid reacts with aryl halides (e.g., bromobenzene) in the presence of Pd catalysts (e.g., Pd(PPh)). Optimization involves:

- Solvent selection : Dioxane/water mixtures enhance solubility and stabilize the boronate intermediate .

- Base choice : NaCO or CsCO adjusts pH to prevent boronic acid self-condensation .

Advanced Research Questions

Q. How does the fluorine substituent affect reactivity in cross-coupling vs. non-fluorinated analogs?

- Electronic effects : Fluorine’s electron-withdrawing nature increases the boronic acid’s electrophilicity, accelerating transmetalation in Suzuki reactions. However, steric hindrance from the adjacent carbamoyl group may reduce coupling yields compared to simpler fluorophenylboronic acids .

- Comparative studies : Kinetic assays show a 15–20% lower reaction rate vs. 4-fluorophenylboronic acid, attributed to steric and electronic modulation by the carbamoyl-methoxybenzyl group .

Q. What methodologies quantify binding interactions with enzymes or carbohydrates?

- Surface plasmon resonance (SPR) : Immobilizes the compound on a sensor chip to measure real-time binding kinetics (e.g., , ) with diol-containing proteins .

- Isothermal titration calorimetry (ITC) : Determines binding stoichiometry and thermodynamics (ΔH, ΔS) by titrating the compound into a carbohydrate solution (e.g., fructose) .

- Competitive assays : Displacement studies using alizarin red S (ARS) as a fluorescent probe quantify binding affinities () .

Q. How are contradictory stability data under varying pH conditions resolved?

- Controlled degradation studies : Incubate the compound at pH 2–12 and monitor decomposition via HPLC. For example, instability at pH < 5 correlates with boronic acid protonation, while pH > 10 promotes hydrolysis of the carbamoyl group .

- Kinetic modeling : Fits degradation data to first-order kinetics to identify dominant degradation pathways (e.g., boroxine formation vs. carbamate cleavage) .

Q. What strategies improve aqueous solubility for biological assays?

- Co-solvents : Use DMSO (≤10%) or cyclodextrins to solubilize the compound without denaturing proteins .

- Prodrug approaches : Temporarily esterify the boronic acid as a pinacol ester, which hydrolyzes in vivo to the active form .

- Structural modifications : Introduce hydrophilic groups (e.g., PEG linkers) on the methoxybenzyl moiety, though this may alter target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。